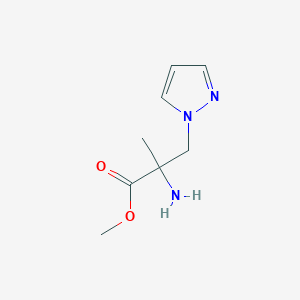

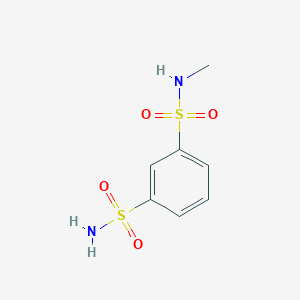

methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

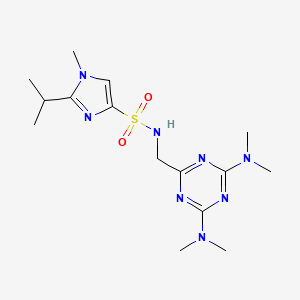

“Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate” is a chemical compound with the CAS Number: 1249064-44-5. It has a molecular weight of 183.21 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H13N3O2/c1-8(9,7(12)13-2)6-11-5-3-4-10-11/h3-5H,6,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder in physical form . It is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, solubility, etc., are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate has been studied for its effectiveness as a corrosion inhibitor. It shows exceptional results in preventing the corrosion of C38 steel in hydrochloric acid solutions, with protection efficiency exceeding 95% at low concentrations. This application is significant in industrial settings where metal corrosion can be a costly issue (Missoum et al., 2013).

Catalysis in Chemical Reactions

This compound is also useful in catalysis, particularly in the oxidation of catechol substrates to quinone. Its ability to act as a catalyst in chemical reactions highlights its potential in synthetic chemistry and industrial applications (Boussalah et al., 2009).

Synthesis of Heterocyclic Compounds

Additionally, methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate plays a crucial role in the synthesis of various heterocyclic compounds. These compounds have diverse applications, including potential use in biomedical fields. The compound's versatility in forming different heterocyclic structures makes it a valuable asset in medicinal and organic chemistry (Flores et al., 2013).

Preparation of Novel Compounds

It is instrumental in the preparation of novel compounds, including the formation of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines. These compounds have potential for various biomedical applications, indicating the compound's significant role in the development of new therapeutic agents (Al-Matar et al., 2010).

Molecular Structure and Bioactivity

Research on the molecular structure of methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate and its derivatives has contributed to understanding their bioactivity, including potential antitumor, antifungal, and antibacterial properties. This application is crucial in drug discovery and the development of new pharmacological agents (Titi et al., 2020).

Safety and Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

methyl 2-amino-2-methyl-3-pyrazol-1-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(9,7(12)13-2)6-11-5-3-4-10-11/h3-5H,6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXZYDFKPYYMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2532165.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2532167.png)

methyl}pyridin-2-amine](/img/structure/B2532168.png)

![3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2532170.png)

![methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2532175.png)

![2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2532183.png)